molecular formula C14H13N3O B2643587 4-(Dimethylamino)-2-phenoxynicotinonitrile CAS No. 341967-03-1

4-(Dimethylamino)-2-phenoxynicotinonitrile

Cat. No.: B2643587
CAS No.: 341967-03-1
M. Wt: 239.278
InChI Key: LBCOHQRBXSMFHT-UHFFFAOYSA-N
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Description

Overview of Nicotinonitrile Chemistry: Historical Context and Fundamental Structural Attributes

The chemistry of nicotinonitrile and its parent heterocycle, pyridine (B92270), has a rich history dating back to the 19th century. Pyridine was first isolated from bone oil in 1849, and its structure was elucidated in the latter half of the century. Nicotinonitrile itself is a colorless solid and can be synthesized through various methods, including the ammoxidation of 3-methylpyridine.

Structurally, nicotinonitrile is an aromatic heterocyclic compound. The pyridine ring is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the nitrogen atom and the cyano group significantly influences the electronic distribution and reactivity of the ring.

The Unique Role of the Pyridine Ring System in Heterocyclic Chemistry

The pyridine ring is a cornerstone of heterocyclic chemistry due to its distinct electronic properties. ontosight.ai It is isoelectronic with benzene (B151609), possessing a delocalized π-electron system that imparts aromatic stability. However, the nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and a region of lower electron density. This makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene but more reactive towards nucleophiles. The nitrogen atom also possesses a lone pair of electrons in an sp² hybrid orbital, which gives pyridine its basic character and the ability to act as a ligand in coordination chemistry. wikipedia.org

Importance of Substituted Nicotinonitriles in Academic Research and Chemical Synthesis

Substituted nicotinonitriles are of paramount importance in both academic and industrial research. The cyano group is a versatile functional group that can be readily converted into other functionalities such as carboxylic acids, amides, and amines, making nicotinonitrile derivatives valuable synthetic intermediates. Furthermore, the pyridine ring can be functionalized at various positions, allowing for the fine-tuning of the molecule's steric and electronic properties. This has led to the development of a wide range of substituted nicotinonitriles with diverse applications. For instance, certain derivatives have shown promise as therapeutic agents and are key components in the synthesis of various biologically active molecules.

Scope and Organization of the Research Outline

This article provides a theoretical exploration of 4-(Dimethylamino)-2-phenoxynicotinonitrile. Due to the limited availability of direct experimental data for this specific compound, the content is structured to first provide a solid foundation in the chemistry of nicotinonitrile and its derivatives. Subsequently, a detailed discussion of the potential synthesis, chemical properties, and research applications of the title compound is presented, based on established principles of organic chemistry and the known reactivity of similar structures. The article is organized into sections that systematically address the chemistry of the core structure, the influence of the specific substituents, and the prospective areas of application for this novel molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)-2-phenoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-17(2)13-8-9-16-14(12(13)10-15)18-11-6-4-3-5-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCOHQRBXSMFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)OC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 4 Dimethylamino 2 Phenoxynicotinonitrile

Reactivity at the Nitrile (–CN) Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Under acidic or basic conditions, the nitrile group of 4-(Dimethylamino)-2-phenoxynicotinonitrile is susceptible to hydrolysis. This reaction typically proceeds in a stepwise manner, first yielding an amide intermediate, 4-(dimethylamino)-2-phenoxynicotinamide, which can then be further hydrolyzed to the corresponding carboxylic acid, 4-(dimethylamino)-2-phenoxynicotinic acid. The reaction conditions, such as temperature and the concentration of the acid or base, would be critical in determining the final product.

Table 1: Predicted Products of Nitrile Group Hydrolysis

ReactantReagents and ConditionsIntermediate ProductFinal Product
This compoundH₂O, H⁺ or OH⁻ (mild conditions)4-(Dimethylamino)-2-phenoxynicotinamideNot formed
This compoundH₂O, H⁺ or OH⁻ (vigorous conditions)4-(Dimethylamino)-2-phenoxynicotinamide4-(Dimethylamino)-2-phenoxynicotinic acid

The nitrile group can be reduced to a primary amine, which would yield [4-(dimethylamino)-2-phenoxypyridin-3-yl]methanamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. Alternatively, partial reduction to an aldehyde can be achieved using milder reducing agents such as diisobutylaluminium hydride (DIBAL-H), which would produce 4-(dimethylamino)-2-phenoxynicotinaldehyde. The choice of reducing agent is crucial for controlling the outcome of this reaction.

Table 2: Potential Reduction Products of the Nitrile Group

ReagentProductFunctional Group Transformation
Lithium aluminum hydride (LiAlH₄)[4-(Dimethylamino)-2-phenoxypyridin-3-yl]methanamineNitrile to Primary Amine
Diisobutylaluminium hydride (DIBAL-H)4-(Dimethylamino)-2-phenoxynicotinaldehydeNitrile to Aldehyde

The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic systems. For example, a [3+2] cycloaddition with an azide, such as sodium azide, would be expected to form a tetrazole ring. The pyridine (B92270) ring itself can also act as a diene in Diels-Alder [4+2] cycloaddition reactions, although the aromaticity of the pyridine ring makes this less favorable.

Transformations Involving the Dimethylamino (–N(CH₃)₂) Substituent

The dimethylamino group at the 4-position of the pyridine ring significantly influences the molecule's electronic properties, enhancing the ring's nucleophilicity and its own basicity.

The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can participate in resonance with the pyridine ring, increasing the electron density on the ring nitrogens and carbons. This makes the pyridine nitrogen more basic and a better nucleophile compared to unsubstituted pyridine. This enhanced nucleophilicity is a well-documented characteristic of 4-(dimethylamino)pyridine (DMAP) and its derivatives. The basicity of the dimethylamino group allows it to be readily protonated by acids to form a dimethylaminium salt.

As a nucleophile, the dimethylamino group can react with alkyl halides, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This reaction, known as quaternization, would result in the formation of a trimethlyaminium iodide salt. Subsequent heating of this quaternary salt can lead to dealkylation, although the specific conditions and products would depend on the reaction environment.

Influence on Ring Reactivity and Electronic Properties

The electronic character of this compound is dominated by the powerful electron-donating nature of the dimethylamino group at the 4-position and the electron-withdrawing cyano group at the 3-position. The dimethylamino group, a strong activating group, increases the electron density of the pyridine ring through resonance. This effect is particularly pronounced at the ortho (3 and 5) and para (6) positions relative to the dimethylamino group.

The phenoxy group at the 2-position also participates in this electronic interplay. While the oxygen atom can donate electron density to the pyridine ring via resonance, its primary influence is often considered inductive and weakly electron-withdrawing, especially when attached to an already electron-deficient ring system. This combination of substituents makes the pyridine ring susceptible to specific regioselective reactions.

Table 1: Electronic Influence of Substituents on the Pyridine Ring

Substituent PositionGroupElectronic EffectInfluence on Reactivity
2Phenoxy (–OPh)Weakly deactivating (Inductive withdrawal)Potential leaving group in nucleophilic substitution
3Cyano (–CN)Strongly deactivating (Resonance/Inductive withdrawal)Activates ring for nucleophilic attack, directs electrophiles away
4Dimethylamino (–NMe₂)Strongly activating (Resonance donation)Activates ring for electrophilic attack, deactivates for nucleophilic attack

Reactions at the Phenoxy (–OPh) Moiety

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy ring is attached to the electron-deficient nicotinonitrile core at position C2. The entire 4-(dimethylamino)-3-cyanopyridin-2-yl group acts as a strong electron-withdrawing substituent on the phenoxy ring. Consequently, the phenoxy ring is significantly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. researchgate.net Electrophiles will preferentially react with the more activated pyridine ring, specifically at the positions influenced by the dimethylamino group. Any electrophilic substitution on the phenoxy ring would require harsh reaction conditions and would likely be directed to the ortho and para positions relative to the ether oxygen, although the deactivation effect would make such reactions low-yielding.

Ether Cleavage and Exchange Reactions

The carbon-oxygen bond of the aryl ether in this compound can be cleaved under stringent conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org Due to the stability of the aryl ether bond, this cleavage is a challenging transformation. wikipedia.org The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. masterorganicchemistry.com

The attack will occur exclusively at the C2 position of the pyridine ring, as the sp²-hybridized carbon of the phenyl ring is not susceptible to SN1 or SN2 reactions. libretexts.orgmasterorganicchemistry.com This reaction would yield phenol (B47542) and 2-halo-4-(dimethylamino)nicotinonitrile. The reaction proceeds because the protonated ether oxygen becomes a good leaving group (as a phenol molecule). masterorganicchemistry.com

Reaction Scheme: Ether Cleavage this compound + HBr (excess, heat) → 2-Bromo-4-(dimethylamino)nicotinonitrile + Phenol

Reactivity of the Pyridine Ring System

Nucleophilic and Electrophilic Aromatic Substitutions on the Nicotinonitrile Core

Nucleophilic Aromatic Substitution (SNAr)

The nicotinonitrile core is highly susceptible to nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient heterocycles. nih.gov The presence of the electron-withdrawing cyano group and the ring nitrogen activate the pyridine ring for nucleophilic attack. The phenoxy group at the C2 position is a suitable leaving group for such reactions. Nucleophiles will preferentially attack the C2 and C6 positions. In this molecule, attack at C2 would lead to the displacement of the phenoxide ion.

The reaction follows the classical SNAr mechanism, which involves the formation of a stable Meisenheimer intermediate. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the phenoxy group to yield diverse functionalized pyridines. The strong electron-donating dimethylamino group at C4 can somewhat decrease the rate of nucleophilic substitution compared to an unsubstituted ring, but the combined activation by the cyano group and ring nitrogen ensures that the reaction remains feasible.

Electrophilic Aromatic Substitution

Generally, pyridine is resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, the presence of the powerful activating dimethylamino group at the C4 position renders the ring susceptible to attack by electrophiles. The directing effect of the dimethylamino group is towards the ortho positions (C3 and C5). The C3 position is blocked by the cyano group. Therefore, electrophilic substitution is most likely to occur at the C5 position. The reaction will be a balance between the activating effect of the dimethylamino group and the deactivating effects of the cyano group and the ring nitrogen.

Functionalization at Different Positions of the Pyridine Ring

The unique substitution pattern of this compound allows for regioselective functionalization at various positions.

Position 2: As discussed, this position is primed for nucleophilic substitution , allowing the introduction of a wide array of functional groups by displacing the phenoxy moiety.

Position 5: This is the most probable site for electrophilic substitution due to the strong activating and directing influence of the C4-dimethylamino group. Halogenation or nitration could potentially be achieved at this position under controlled conditions.

Position 6: This position is also activated towards nucleophilic attack , although typically less so than the C2 position which bears a good leaving group. Under forcing conditions or with very strong nucleophiles, functionalization at C6 might be possible, potentially through a lithiation-trapping sequence if a hydrogen is present. The development of regioselective C-H functionalization methods for pyridines continues to be an active area of research. researchgate.net

Table 2: Summary of Predicted Reactivity

Ring PositionType of ReactionControlling FactorsPotential Products
2Nucleophilic Aromatic SubstitutionGood leaving group (–OPh), Activation by –CN and N2-Amino-, 2-alkoxy-, 2-thio- substituted pyridines
5Electrophilic Aromatic SubstitutionActivation and direction by –NMe₂5-Halo-, 5-nitro- substituted pyridines
6Nucleophilic Aromatic SubstitutionActivation by –CN and N6-substituted pyridines (requires strong conditions)
Phenoxy RingElectrophilic Aromatic SubstitutionDeactivation by pyridyl substituentLow reactivity, substitution requires harsh conditions

Mechanistic Investigations of Key Chemical Transformations of this compound

The chemical behavior of this compound is dictated by the interplay of its distinct functional groups: the electron-donating dimethylamino group, the phenoxy substituent, and the electron-withdrawing nitrile group on the pyridine core. Mechanistic investigations into the transformations of this compound and analogous systems have been primarily centered around nucleophilic aromatic substitution (SNAr) reactions, given the electron-deficient nature of the pyridine ring, which is further activated by the cyano group. Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in elucidating the potential energy surfaces, transition states, and intermediates of these transformations.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The pyridine ring in this compound is susceptible to nucleophilic attack, particularly at the C2 and C6 positions, which are ortho and para to the ring nitrogen. The presence of a good leaving group at these positions facilitates SNAr reactions. In the case of this compound, the phenoxy group at the C2 position can act as a leaving group.

The generally accepted mechanism for SNAr reactions on activated aryl halides and related compounds involves a two-step addition-elimination process. researchgate.net The first step is the rate-determining nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by resonance, with the negative charge being delocalized over the aromatic ring and, significantly, onto the electron-withdrawing substituents. stackexchange.com For this compound, the nitrile group at the C3 position and the ring nitrogen atom play a crucial role in stabilizing this intermediate.

The stability of the Meisenheimer complex is a key factor in determining the feasibility of an SNAr reaction. stackexchange.com The electron-donating 4-dimethylamino group, while generally activating the ring for electrophilic substitution, can have a more complex influence on nucleophilic substitution. However, its para position relative to the C2 position allows for resonance stabilization of the negative charge in the intermediate.

Computational studies on related dinitropyridine derivatives have shown that electron-withdrawing groups significantly lower the energy barrier for nucleophilic attack by stabilizing the transition state. researchgate.net For instance, DFT calculations on the reaction of 2-alkoxy-3,5-dinitropyridines with piperidine (B6355638) indicate a concerted mechanism where the nucleophilic attack and the displacement of the leaving group occur simultaneously. researchgate.net This suggests that for highly activated systems, the lifetime of a distinct Meisenheimer intermediate may be very short, and the reaction could proceed through a more concerted pathway.

The regioselectivity of SNAr reactions on substituted pyridines is well-established, with a preference for attack at the C2 and C4 positions. stackexchange.com This is because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In this compound, the phenoxy group is already at the activated C2 position, making it the prime site for nucleophilic displacement.

Below is a data table summarizing the calculated activation energies for the SNAr reaction of a model system, 2-methoxy-3,5-dinitropyridine, with piperidine, illustrating the energetic feasibility of such transformations.

Calculated Activation Energies for the SNAr Reaction of 2-Methoxy-3,5-dinitropyridine with Piperidine
Reaction StepCalculated Activation Energy (kcal/mol)
Nucleophilic Attack and Leaving Group Displacement (Concerted)15.8

Transformations Involving the Nitrile Group

The nitrile group in this compound is also a site of potential chemical reactivity. Nitriles can undergo nucleophilic attack at the electrophilic carbon atom. libretexts.org For instance, reaction with organometallic reagents like Grignard reagents leads to the formation of imine anions, which upon hydrolysis yield ketones. libretexts.org

The mechanism of nitrile reduction, for example with hydride reagents, involves the nucleophilic addition of a hydride ion to the carbon of the C≡N triple bond, forming an imine anion. libretexts.org Subsequent protonation and further reduction can lead to the corresponding primary amine.

Acid- or base-catalyzed hydrolysis of the nitrile group can also occur, proceeding through an initial nucleophilic attack of water or hydroxide (B78521) ion, respectively. chemistrysteps.com The acid-catalyzed mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. chemistrysteps.com This leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylic acid. chemistrysteps.com

A summary of the mechanistic steps for the acid-catalyzed hydrolysis of a nitrile is presented in the table below.

Mechanistic Steps for Acid-Catalyzed Nitrile Hydrolysis
StepDescription
1Protonation of the nitrile nitrogen
2Nucleophilic attack by water on the nitrile carbon
3Deprotonation to form an imidic acid
4Tautomerization to an amide
5Further hydrolysis of the amide to a carboxylic acid

Influence of the Dimethylamino Group on Reactivity

The 4-dimethylamino group is a strong electron-donating group, which significantly influences the electronic properties of the pyridine ring. While it deactivates the ring towards electrophilic attack, it enhances the electron density at the ortho and para positions. In the context of nucleophilic aromatic substitution, the dimethylamino group at the 4-position can stabilize the transition state of nucleophilic attack at the 2-position through resonance. This stabilization of the intermediate is a key factor in facilitating the displacement of the phenoxy group.

Advanced Spectroscopic and Structural Characterization of 4 Dimethylamino 2 Phenoxynicotinonitrile

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as insights into the packing of molecules within the crystal lattice.

The molecular structure of 4-(Dimethylamino)-2-phenoxynicotinonitrile combines a substituted pyridine (B92270) ring with a phenoxy group and a dimethylamino group. The X-ray diffraction analysis would be expected to reveal key structural features. For instance, the C-N bonds of the dimethylamino group would exhibit lengths indicative of partial double bond character due to resonance with the pyridine ring. The geometry around the nitrogen atom of the dimethylamino group would likely be trigonal planar or very close to it.

Interactive Table: Expected Bond Lengths and Angles for this compound

Bond/AngleExpected Value (Å or °)Notes
C-N (amino)~1.36 ÅShorter than a typical C-N single bond due to resonance.
C-O (ether)~1.37 ÅTypical C(sp²)-O bond length.
C≡N (nitrile)~1.15 ÅCharacteristic triple bond length.
C-C (pyridine)~1.39 ÅAverage aromatic C-C bond length.
C-C (phenyl)~1.39 ÅAverage aromatic C-C bond length.
C-N-C (amino)~118°Reflects sp² character of the nitrogen.
C-O-C (ether)~118°Influenced by the steric bulk of the aromatic rings.
Dihedral AngleVariableAngle between the pyridine and phenyl rings, dependent on packing.

The packing of molecules in the crystal is governed by intermolecular interactions. For this compound, a variety of weak interactions such as C-H···N and C-H···π interactions would be anticipated to play a significant role in stabilizing the crystal structure.

Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts. The analysis would likely show that H···H contacts are the most frequent, with significant contributions from C···H/H···C and N···H/H···N contacts, highlighting the importance of hydrogen bonding and van der Waals forces in the crystal packing. The fingerprint plots derived from the Hirshfeld surface would provide a detailed summary of these interactions, indicating the relative prevalence of different types of contacts.

High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₄H₁₃N₃O), the expected exact mass would be calculated and compared to the experimental value, with a very small mass error confirming the molecular formula.

The fragmentation pathways observed in the mass spectrum provide valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways would likely involve the cleavage of the ether bond, loss of the dimethylamino group, or fragmentation of the pyridine ring. Studying these fragments helps to piece together the molecular structure.

Interactive Table: Plausible Mass Spectrometry Fragments

m/z (Proposed)Fragment IdentityNotes
[M]+Molecular IonCorresponds to the exact mass of the compound.
[M - CH₃]+Loss of a methyl radical from the amino group.A common fragmentation for N-methyl compounds.
[M - N(CH₃)₂]+Loss of the dimethylamino group.Cleavage of the C-N bond.
[M - C₆H₅O]+Loss of the phenoxy radical.Cleavage of the ether bond.
[C₆H₅O]+Phenoxy cation.Resulting from ether bond cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques would provide a complete picture of the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum would show distinct signals for the protons on the pyridine and phenyl rings, as well as a singlet for the two equivalent methyl groups of the dimethylamino substituent. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern on both rings.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for all 14 carbon atoms in the molecule. The chemical shifts would be characteristic of their chemical environment (e.g., aromatic, nitrile, methyl). The nitrile carbon would appear at a characteristic downfield shift.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
N(CH₃)₂~3.1~40Singlet in ¹H NMR.
Pyridine-H6.5 - 8.5105 - 160Specific shifts and couplings depend on the position relative to substituents.
Phenoxy-H7.0 - 7.5120 - 160Complex multiplet patterns expected.
C-O (Pyridine)-~165Quaternary carbon attached to oxygen.
C-N (Pyridine)-~155Quaternary carbon attached to the dimethylamino group.
C-CN (Pyridine)-~95Quaternary carbon of the nitrile group attachment point.
C≡N (Nitrile)-~117Characteristic chemical shift for a nitrile carbon.

2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of protons within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key to connecting the phenoxy group to the pyridine ring and confirming the positions of all substituents. For example, correlations would be expected between the protons of the phenoxy group and the pyridine carbon at the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could help to determine the preferred conformation of the molecule in solution, particularly the relative orientation of the two aromatic rings.

By combining the information from all these spectroscopic and crystallographic techniques, a complete and unambiguous structural characterization of this compound could be achieved.

Dynamic NMR for Conformational Analysis

In principle, variable temperature NMR experiments could reveal the coalescence of signals as the exchange rate between different conformations becomes comparable to the NMR timescale. This would allow for the determination of the energy barriers to rotation. For structurally related molecules, such as 4-(dimethylamino)benzonitrile, dynamic NMR has been a key technique in studying the dynamics of intramolecular charge transfer states.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a fingerprint of the molecule by probing its vibrational modes. While a dedicated, fully analyzed spectrum for this compound is not available, the expected characteristic vibrational frequencies can be predicted based on its functional groups.

The key functional groups in this compound and their expected vibrational regions are:

Nitrile (C≡N) group: A strong, sharp absorption band is anticipated in the region of 2220-2260 cm⁻¹ in the IR spectrum. This is a characteristic and often easily identifiable peak.

Dimethylamino (-N(CH₃)₂) group: C-H stretching vibrations of the methyl groups would appear in the 2850-2960 cm⁻¹ region. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range.

Phenoxy group: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-O-C stretching vibrations will likely produce strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Pyridine ring: C=N and C=C stretching vibrations within the pyridine ring are expected in the 1400-1650 cm⁻¹ region. Ring breathing modes can also be observed.

An interactive data table of expected vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
NitrileC≡N stretch2220-2260
DimethylaminoC-H stretch (methyl)2850-2960
C-N stretch1000-1250
PhenoxyAromatic C-H stretch> 3000
Asymmetric C-O-C stretch1200-1250
Symmetric C-O-C stretch1020-1075
Aromatic C=C stretch1400-1600
Pyridine RingC=N and C=C stretch1400-1650

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic spectroscopic properties of this compound are of significant interest due to the presence of both electron-donating (dimethylamino) and electron-withdrawing (nitrile) groups, suggesting potential for intramolecular charge transfer (ICT) characteristics.

Characterization of Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to exhibit bands corresponding to π-π* and n-π* electronic transitions. For similar substituted pyridine carbonitrile derivatives, absorption bands are typically observed in the range of 265-309 nm and 323-379 nm. manipal.edu The presence of the strong donor-acceptor pair across the aromatic system is likely to result in a lower energy absorption band, characteristic of an ICT transition. This ICT band is often broad and intense.

Investigation of Photophysical Properties (e.g., Solvatochromism, Quantum Yields)

The photophysical properties of this compound are anticipated to be sensitive to the solvent environment.

Solvatochromism: Molecules with significant ICT character, like other nicotinonitrile-based chromophores, often exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. researchgate.net This is due to the greater stabilization of the more polar excited state in more polar solvents. This phenomenon is a key indicator of a charge-transfer nature in the excited state.

Quantum Yields: The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, can vary significantly with the molecular structure and the solvent. For related donor-acceptor molecules, quantum yields can be high, although they are often influenced by non-radiative decay pathways, such as those involving twisted intramolecular charge transfer (TICT) states. In polar solvents, the formation of a non-emissive or weakly emissive TICT state can lead to a decrease in the fluorescence quantum yield.

Computational and Theoretical Investigations on 4 Dimethylamino 2 Phenoxynicotinonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netmdpi.com It is a preferred tool for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. For a molecule like 4-(dimethylamino)-2-phenoxynicotinonitrile, DFT calculations would provide deep insights into its structure, stability, and reactivity.

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. researchgate.netmdpi.com For this compound, this process would identify the bond lengths, bond angles, and dihedral (torsional) angles that correspond to the lowest energy state of the molecule.

ParameterDescriptionPredicted Outcome
Bond Lengths Internuclear distances between bonded atoms (e.g., C-C, C-N, C-O).Calculations would provide precise values in Angstroms (Å) for the ground state.
Bond Angles Angles formed by three consecutive bonded atoms (e.g., C-C-C, C-N-C).Optimized values would reveal the geometry around each atom (e.g., trigonal planar, tetrahedral).
Dihedral Angles Torsional angles defining the rotation around a bond, crucial for 3D shape.Would determine the relative orientation of the phenoxy and dimethylamino groups.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.arnih.govaimspress.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. conicet.gov.arnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. aimspress.comajchem-a.com

For this compound, the analysis would likely show:

HOMO: The HOMO is expected to be localized primarily on the electron-rich portions of the molecule, specifically the dimethylamino and phenoxy groups, which act as strong electron donors. researchgate.net

LUMO: The LUMO is anticipated to be distributed over the electron-deficient nicotinonitrile ring, which contains the electron-withdrawing nitrile (-CN) group.

Energy Gap: A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and susceptibility to electronic excitation. aimspress.com This "push-pull" electronic structure, with distinct donor and acceptor regions, is often associated with interesting optical and electronic properties.

Orbital/ParameterDescriptionPredicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A key indicator of chemical reactivity, stability, and electronic transition energy. ajchem-a.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. mdpi.commdpi.com It is invaluable for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack. aimspress.comresearchgate.net The map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of electron deficiency (positive potential).

In an MEP map of this compound, one would expect to observe:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the nitrile group, the oxygen atom of the phenoxy group, and the nitrogen of the pyridine (B92270) ring. These are the most likely sites for electrophilic attack. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the aromatic rings.

Simulation of Spectroscopic Properties from First Principles

Quantum chemical calculations can simulate various types of spectra from fundamental principles, providing a powerful tool for structural confirmation when compared with experimental data. mdpi.comdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.comidc-online.com This is typically done using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. dntb.gov.ua The predicted spectrum can be compared with an experimental one to confirm the proposed structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational dynamics. mdpi.comnih.gov

NucleusPredicted Chemical Shift Range (ppm)Notes
1H (Aromatic) 6.5 - 8.5Protons on the phenoxy and nicotinonitrile rings.
1H (Dimethylamino) 2.8 - 3.5Protons of the two methyl groups on the nitrogen atom.
13C (Aromatic) 110 - 160Carbon atoms within the two aromatic ring systems.
13C (Nitrile) 115 - 125The carbon atom of the -CN group.
13C (Dimethylamino) 35 - 45The methyl carbons of the dimethylamino group.

Vibrational Spectroscopy: DFT calculations are also used to compute the harmonic vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.comq-chem.comnih.govresearchgate.net Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, rocking) associated with that vibration. nih.gov This detailed assignment is crucial for interpreting experimental spectra and understanding the molecule's dynamic behavior. For this compound, characteristic frequencies for the C≡N stretch, C-O-C ether stretch, and various aromatic C-H and C=C vibrations would be identified. mdpi.comresearchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra

No published research was found that specifically details the use of Time-Dependent Density Functional Theory (TD-DFT) to investigate the electronic absorption and emission spectra of this compound.

Mechanistic Studies of Chemical Reactions Using Computational Approaches

There are no available studies that report on the use of computational methods to elucidate the mechanisms of chemical reactions involving this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

A search of scientific databases revealed no molecular dynamics simulation studies conducted to explore the conformational space of this compound.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 4-(Dimethylamino)-2-phenoxynicotinonitrile

The current academic understanding of this compound is essentially a blank slate. There are no available peer-reviewed articles, patents, or conference proceedings that detail its synthesis, characterization, or reactivity. While the constituent functional groups—a dimethylamino group, a phenoxy group, and a nicotinonitrile core—are well-understood in other chemical contexts, the specific properties and interactions arising from their combination in this particular arrangement have not been documented.

Identified Gaps in Fundamental Research on the Compound

Given the lack of existing literature, the gaps in fundamental research are all-encompassing. Key areas awaiting initial investigation include:

Synthesis and Characterization: The most fundamental gap is the absence of a reported synthetic route to this compound. Consequently, there is no spectroscopic data (e.g., NMR, IR, Mass Spectrometry) or physicochemical property information (e.g., melting point, solubility, stability) available.

Chemical Reactivity: The reactivity profile of the compound remains unexplored. Investigations into how the electron-donating dimethylamino group and the phenoxy substituent influence the reactivity of the pyridine (B92270) ring and the nitrile group are needed.

Electronic and Photophysical Properties: The electronic nature of the molecule, including its absorption and emission properties, is unknown. The presence of both donor (dimethylamino) and acceptor (nitrile) moieties suggests potential for interesting photophysical behavior that has yet to be studied.

Prospective Areas for Novel Synthetic Expansions and Methodological Advancements

The unchartered territory of this compound synthesis offers a rich field for methodological development. Prospective research could focus on:

Novel Synthetic Routes: Designing and optimizing a de novo synthesis would be the primary objective. This could involve strategies such as nucleophilic aromatic substitution reactions on a suitably substituted pyridine precursor.

Derivative Libraries: Once a reliable synthetic pathway is established, the creation of a library of derivatives could be pursued. Modifications to the phenoxy ring or the dimethylamino group could systematically tune the compound's properties.

Catalytic Methodologies: The synthesis could serve as a platform to explore and develop novel catalytic methods, for instance, in the C-O or C-N bond-forming steps required for its assembly.

Opportunities for Advanced Mechanistic and Theoretical Investigations

The simple yet multifunctional structure of this compound makes it an excellent candidate for theoretical and mechanistic studies. Key opportunities include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to predict its geometric and electronic structure, spectroscopic signatures, and reactivity. Such studies could guide initial synthetic efforts.

Reaction Mechanism Studies: For any developed synthetic reactions, detailed mechanistic investigations could provide insights into the interplay of the functional groups and reaction intermediates.

Structure-Property Relationships: Theoretical calculations could elucidate the relationship between the molecular structure and potential properties, such as its dipole moment, polarizability, and electronic transitions.

Potential for Exploration in Emerging Non-Biological Chemical Applications and Technologies

While any discussion of applications is speculative at this stage, the structural motifs of this compound suggest several non-biological areas for future exploration:

Materials Science: The donor-acceptor nature of the molecule could make it a candidate for studies in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or nonlinear optical materials.

Coordination Chemistry: The nitrogen atoms of the pyridine ring and the nitrile group could act as ligands for metal ions, opening possibilities for the design of novel coordination polymers or catalysts.

Chemical Sensing: The electronic properties of the molecule might be sensitive to its environment, suggesting potential as a scaffold for developing chemosensors.

Q & A

Q. Key parameters for optimization :

  • Temperature control to prevent cyano group degradation.
  • Solvent polarity (DMF or DMSO) to stabilize intermediates.
  • Reaction monitoring via TLC or HPLC to isolate pure intermediates.

Basic: How should researchers characterize this compound using spectroscopic methods?

Answer:
A combination of techniques is critical:

  • 1H/13C NMR : Identify substituent patterns. For example:
    • The dimethylamino group appears as a singlet near δ 2.9–3.1 ppm in 1H NMR .
    • Aromatic protons in the phenoxy ring resonate between δ 6.8–7.5 ppm .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 294.1).
  • IR spectroscopy : Detect nitrile stretching (~2220 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. Example NMR workflow :

Dissolve the compound in deuterated DMSO.

Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals.

Advanced: How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity or spectral anomalies)?

Answer:
Quantum chemical calculations (DFT, Hartree-Fock) can:

  • Predict regioselectivity : Calculate transition-state energies to explain why substituents favor specific positions .
  • Simulate NMR spectra : Compare experimental shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) to validate assignments .
  • Analyze electronic effects : Frontier molecular orbitals (HOMO/LUMO) reveal electron density distribution, clarifying reactivity discrepancies.

Case study : For spectral anomalies in dimethylamino derivatives, check for tautomerization or solvent effects using solvation models (e.g., PCM) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in nicotinonitrile derivatives?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace phenoxy with thiophenoxy) and assess biological activity .
  • Crystallography : Determine 3D structures (e.g., X-ray diffraction) to correlate conformation with activity. For example, the dimethylamino group’s planarity influences π-π stacking .
  • Pharmacophore modeling : Use software like Schrödinger to identify critical binding motifs (e.g., nitrile as a hydrogen bond acceptor) .

Data integration : Combine SAR with ADMET predictions (e.g., LogP, metabolic stability) to prioritize lead compounds.

Advanced: How can researchers address discrepancies in reported thermodynamic properties (e.g., melting points or solubility)?

Answer:

  • Reproducibility checks : Verify purity via HPLC (>98%) and control crystallization conditions (e.g., solvent polarity, cooling rate) .
  • Thermogravimetric analysis (TGA) : Measure decomposition temperatures to distinguish melting points from degradation events.
  • Solubility studies : Use standardized buffers (e.g., PBS pH 7.4) and shake-flask methods to ensure consistency .

Example : If melting points vary, compare DSC profiles to detect polymorphic forms .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent degradation .
  • Spill management : Neutralize with activated carbon and dispose via hazardous waste protocols .

Advanced: How can researchers validate synthetic yields when scaling up nicotinonitrile derivatives?

Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Design of experiments (DoE) : Vary parameters (temperature, stoichiometry) systematically to identify critical factors .
  • Kinetic studies : Use rate equations to predict yield losses at larger scales due to mass transfer limitations.

Example : A 10-fold scale-up may require adjusted heating rates to maintain regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.